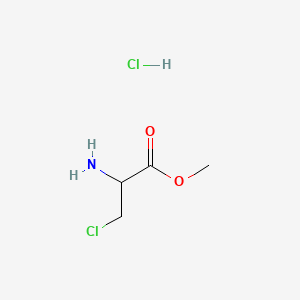

Methyl 2-amino-3-chloropropanoate

Description

Methyl 2-amino-3-chloropropanoate hydrochloride (CAS: 33646-31-0) is a chiral organic compound with the molecular formula C₄H₈ClNO₂·HCl and a molecular weight of 174.03 g/mol . Structurally, it consists of a methyl ester group, an amino group at the second carbon, and a chlorine substituent at the third carbon of the propanoate backbone. The compound is synthesized via a two-step process:

Esterification of D-serine with methanol and thionyl chloride to form D-serine methyl ester hydrochloride.

Chlorination of the intermediate using thionyl chloride in dichloroethane, yielding the final product .

This method achieves high yield and minimal side products, with environmentally friendly handling of byproducts . The compound is used in life sciences research, particularly as a chiral building block in pharmaceutical synthesis .

Properties

IUPAC Name |

methyl 2-amino-3-chloropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUDJGGFFNDILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328997 | |

| Record name | methyl 2-amino-3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38524-37-7 | |

| Record name | methyl 2-amino-3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-amino-3-chloropropanoate hydrochloride (CAS: 33646-31-0) is a compound that has gained attention in various fields of biological and pharmaceutical research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific sources.

- Molecular Formula : C₄H₉Cl₂NO₂

- Molecular Weight : 174.03 g/mol

- IUPAC Name : this compound hydrochloride

- Chirality : Exists in both (R) and (S) forms, which can influence its biological activities .

This compound hydrochloride functions primarily as an intermediate in drug synthesis. Its structural similarity to amino acids enables it to interact with enzymes and receptors involved in various biological processes:

- Enzyme Interaction : The compound can mimic natural substrates, potentially inhibiting specific enzymes. This characteristic is crucial for understanding enzyme functions and developing new therapeutic agents.

- Neurotransmitter Pathways : As a serine derivative, it may influence neurotransmitter synthesis and pathways, suggesting roles in neurological research and potential treatment for disorders .

- Cytotoxic Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cells, making it a candidate for cancer research.

Biological Activities

The compound exhibits several notable biological activities:

- Cholinergic Effects : Research indicates that chlorinated derivatives can have significant cholinergic effects, relevant for drug development targeting the autonomic nervous system.

- Antimicrobial Properties : Initial studies suggest antimicrobial activity, which could be beneficial in treating infections .

- Immunosuppressive Effects : Some derivatives have been investigated for their potential as immunosuppressive agents, which could aid in transplant medicine and autoimmune disease treatment.

Synthesis Methods

The synthesis of this compound hydrochloride involves several steps:

- Methyl Esterification : D-serine is dissolved in methanol, followed by the addition of thionyl chloride to achieve methyl esterification.

- Chlorination : The methyl ester undergoes chlorination using dichloroethane to yield the final product .

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Synthesis

In a study examining the influence of this compound hydrochloride on neurotransmitter pathways, researchers found that its structural properties allowed it to interact with neurotransmitter receptors effectively. This interaction could be leveraged to develop novel treatments for neurological disorders such as Alzheimer's disease and schizophrenia.

Future Directions

The ongoing research into this compound hydrochloride highlights its potential across various domains:

- Pharmaceutical Development : Continued exploration of its role as an intermediate in drug synthesis may lead to new therapeutic agents.

- Cancer Research : Further investigation into its cytotoxic properties could unveil new cancer treatment strategies.

- Neuroscience Applications : Understanding its interaction with neurotransmitter systems may provide insights into treating mental health disorders.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₄H₉Cl₂NO₂

- Molecular Weight: Approximately 174.021 g/mol

- Chirality: Exists in both (R) and (S) forms, influencing its biological activity.

Chemical Synthesis

Methyl 2-amino-3-chloropropanoate hydrochloride serves as a crucial building block in organic synthesis. Its chlorinated structure allows for diverse reactions:

- Synthesis of Pharmaceuticals: It is utilized as an intermediate in the synthesis of drugs targeting neurological disorders due to its structural similarity to amino acids .

- Agrochemicals Production: The compound is involved in synthesizing various agrochemicals, enhancing its significance in agricultural research.

Biological Research

The compound's unique properties make it valuable in biological studies:

- Enzyme Mechanisms: It is used in research focusing on enzyme catalysis and mechanisms, particularly those involving amino acid derivatives.

- Protein Synthesis Studies: The compound aids in understanding protein synthesis pathways, providing insights into cellular functions.

Pharmaceutical Applications

This compound hydrochloride plays a vital role in drug development:

- Neurological Disorders: Its application as an intermediate in synthesizing pharmaceuticals for conditions like Alzheimer's and Parkinson's disease has been documented .

- Potential Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activities, making it a candidate for further investigation in infection control .

Case Study 1: Synthesis of Neurological Agents

A study demonstrated the successful synthesis of a novel class of compounds targeting neurodegenerative diseases using this compound hydrochloride as a key intermediate. The synthesized agents showed promising results in preclinical trials, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Enzyme Mechanism Investigation

Research involving the use of this compound hydrochloride has provided insights into enzyme mechanisms related to amino acid metabolism. The findings suggest that this compound can influence enzyme activity, paving the way for further exploration in metabolic engineering .

Comparison with Similar Compounds

Physicochemical Properties

Key Observations :

- Chlorine vs. Phenyl/Methoxy Groups : The chlorine atom in the target compound increases electronegativity and reactivity compared to phenyl (lipophilic) or methoxy (hydrogen-bonding) substituents. This influences solubility and interaction with biological targets.

Preparation Methods

Step 1: Preparation of D-Serine Methyl Ester Hydrochloride

D-serine is dissolved in methanol, and thionyl chloride (SOCl₂) is added dropwise under controlled temperature conditions (<25°C). The mixture undergoes reflux for 5–8 hours to achieve esterification. Methanol is subsequently evaporated, and the crude product is purified via ethyl acetate pulping, filtration, and drying.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Reagent | Thionyl chloride |

| Temperature | <25°C (during SOCl₂ addition) |

| Reaction Time | 6 hours (reflux) |

| Workup | Ethyl acetate pulping |

This step yields D-serine methyl ester hydrochloride with high purity, as residual methanol and by-products are removed during concentration and filtration.

Step 2: Chlorination to Form (R)-Methyl 2-Amino-3-Chloropropanoate Hydrochloride

The intermediate from Step 1 is combined with thionyl chloride in dichloroethane and heated to 40–50°C for 24 hours. The chlorination reaction proceeds via nucleophilic substitution, replacing the hydroxyl group of serine with chlorine. The crude product is decolorized in methanol, crystallized at reduced temperatures, and dried to obtain the final compound.

Chlorination Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloroethane |

| Reagent | Thionyl chloride |

| Temperature | 45°C |

| Reaction Time | 24 hours |

| Purification | Methanol recrystallization |

The patent reports minimal by-products, attributing this to the selective reactivity of thionyl chloride in dichloroethane.

Industrial-Scale Optimization

Solvent and Reagent Recycling

The mother liquor from both steps is treated to recover methanol and dichloroethane, reducing raw material costs. For instance, methanol distilled from Step 1 is reused in subsequent batches, while dichloroethane is purified via fractional distillation.

Comparative Analysis of Methodologies

The patented method offers distinct advantages over traditional approaches:

The use of dichloroethane as a solvent enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

Challenges and Solutions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-chloropropanoate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 3-chloroalanine followed by hydrochlorination. Optimizing yields involves controlling reaction conditions such as temperature (0–5°C for acid-sensitive intermediates) and using catalysts like thionyl chloride for esterification. Purification via recrystallization in ethanol/water mixtures improves purity . For enantiomerically pure (S)-forms, chiral resolution techniques or asymmetric synthesis using L-alanine derivatives are recommended .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies the methyl ester (δ ~3.7 ppm) and chlorinated β-carbon (δ ~4.2 ppm). C NMR confirms the carbonyl (δ ~170 ppm) and quaternary carbons.

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>95% as per industrial standards) .

- Mass Spectrometry : ESI-MS detects the molecular ion peak [M+H] at m/z 182.6 (calculated for CHClNO·HCl) .

Q. What are the key safety and storage guidelines for handling this compound hydrochloride in laboratory settings?

- Methodological Answer : Store in airtight containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of spills, collect mechanically and dispose of as hazardous waste. Avoid aqueous solutions at extreme pH, as decomposition may release HCl gas .

Advanced Research Questions

Q. How does the enantiomeric form (e.g., S-configuration) of this compound hydrochloride influence its reactivity and application in chiral synthesis?

- Methodological Answer : The (S)-enantiomer (CAS 112346-82-4) is critical for synthesizing chiral intermediates like cycloserine, an antibiotic. Enantiomeric purity (>97%) is validated via polarimetry ([α] = +12° in methanol) or chiral HPLC. Racemization risks are minimized by avoiding high temperatures (>40°C) during reactions .

Q. What experimental approaches are used to assess the stability of this compound hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve:

- Thermogravimetric Analysis (TGA) : Determines decomposition onset (~150°C).

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. The compound is most stable at pH 4–6, with hydrolysis increasing at alkaline conditions .

Q. In medicinal chemistry research, how is this compound hydrochloride utilized as an intermediate for bioactive molecules like cycloserine?

- Methodological Answer : It serves as a precursor for cycloserine via nucleophilic substitution of the chloride with hydroxylamine, followed by ring closure. Reaction optimization includes using DMF as a solvent and maintaining anhydrous conditions to prevent side reactions .

Q. How can researchers resolve discrepancies in reported CAS numbers or structural data for this compound hydrochloride across different sources?

- Methodological Answer : Cross-validate using:

- CAS Registry : Confirm stereochemistry (e.g., CAS 33646-31-0 for racemic mixtures vs. 112346-82-4 for (S)-enantiomer) .

- X-ray Crystallography : Resolves ambiguities in molecular configuration.

- Supplier Documentation : Compare analytical certificates (CoA) from reputable vendors like TargetMol or Accela .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.